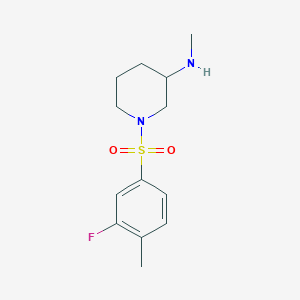![molecular formula C14H20N2O B7555631 N-[(3-aminophenyl)methyl]cyclohexanecarboxamide](/img/structure/B7555631.png)
N-[(3-aminophenyl)methyl]cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-aminophenyl)methyl]cyclohexanecarboxamide, also known as PAC, is a compound that has gained significant attention in scientific research due to its potential pharmacological properties. PAC is a cyclic amide compound that is structurally related to other psychoactive drugs such as amphetamines and phenylethylamines.
作用机制
The exact mechanism of action of N-[(3-aminophenyl)methyl]cyclohexanecarboxamide is not fully understood, but it is thought to act as a dopamine and serotonin reuptake inhibitor. This means that it increases the levels of these neurotransmitters in the brain, leading to increased activity in certain areas and producing the observed psychoactive effects.
Biochemical and Physiological Effects
N-[(3-aminophenyl)methyl]cyclohexanecarboxamide has been shown to produce a range of biochemical and physiological effects in animal models. These include increased locomotor activity, hyperthermia, and changes in heart rate and blood pressure. It has also been shown to produce changes in the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.
实验室实验的优点和局限性
One advantage of N-[(3-aminophenyl)methyl]cyclohexanecarboxamide for lab experiments is its relatively low toxicity compared to other psychoactive compounds. This makes it a safer option for researchers working with animal models. However, its limited solubility in water can make it difficult to administer in certain experiments, and its psychoactive effects can make it challenging to control for confounding variables.
未来方向
There are several potential future directions for research on N-[(3-aminophenyl)methyl]cyclohexanecarboxamide. One area of interest is its potential therapeutic use for the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its potential use as a tool for studying the neurobiology of addiction and reward pathways in the brain. Additionally, further research is needed to fully understand the mechanism of action of N-[(3-aminophenyl)methyl]cyclohexanecarboxamide and its effects on various neurotransmitter systems in the brain.
Conclusion
In conclusion, N-[(3-aminophenyl)methyl]cyclohexanecarboxamide is a compound that has gained significant attention in scientific research due to its potential pharmacological properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic uses and mechanisms of action of N-[(3-aminophenyl)methyl]cyclohexanecarboxamide.
合成方法
The synthesis of N-[(3-aminophenyl)methyl]cyclohexanecarboxamide is a multi-step process that involves the reaction of 3-aminobenzylamine with cyclohexanone in the presence of a reducing agent. The resulting product is then treated with acetic anhydride and hydrochloric acid to yield N-[(3-aminophenyl)methyl]cyclohexanecarboxamide. The purity of the compound can be improved through recrystallization from a suitable solvent.
科学研究应用
N-[(3-aminophenyl)methyl]cyclohexanecarboxamide has been studied extensively for its potential use as a psychoactive drug. It has been shown to have stimulant and hallucinogenic effects in animal models, and there is evidence to suggest that it may have therapeutic potential for the treatment of certain psychiatric disorders such as depression and anxiety.
属性
IUPAC Name |
N-[(3-aminophenyl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-13-8-4-5-11(9-13)10-16-14(17)12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFUKGRRXIKBSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-aminophenyl)methyl]cyclohexanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-(2,5-Dichlorophenyl)sulfanylacetyl]amino]-4-methoxybutanoic acid](/img/structure/B7555552.png)
![2-chloro-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B7555553.png)
![2-[[2-(1H-indol-3-yl)acetyl]amino]-4-methoxybutanoic acid](/img/structure/B7555556.png)

![2-(3-chlorophenyl)-N-[(4S)-4-methoxypyrrolidin-3-yl]acetamide](/img/structure/B7555570.png)
![4-Methoxy-2-[3-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]butanoic acid](/img/structure/B7555578.png)
![N-[1-(hydroxymethyl)cyclopentyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide](/img/structure/B7555599.png)

![3-[[2-(3-Chlorophenyl)acetyl]amino]-4-methylbenzoic acid](/img/structure/B7555609.png)

![N-[(2-fluoro-5-methylphenyl)methyl]-1-thiophen-2-ylmethanamine](/img/structure/B7555634.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(2-fluoro-5-methylphenyl)methanone](/img/structure/B7555640.png)
![2-[(2E)-2-(benzenesulfonylimino)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B7555644.png)
